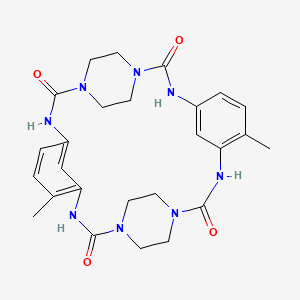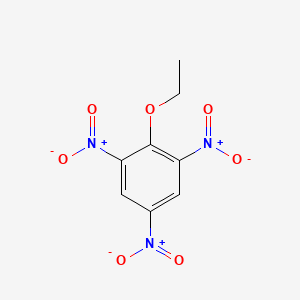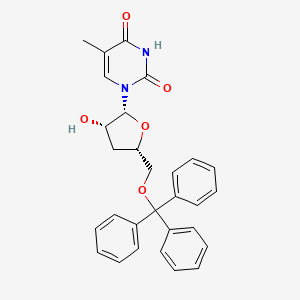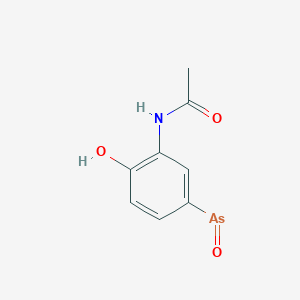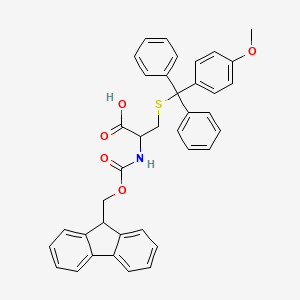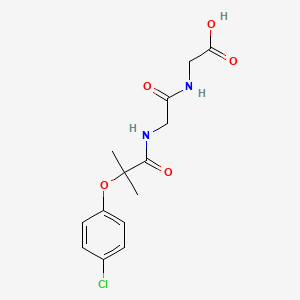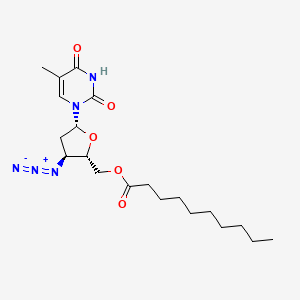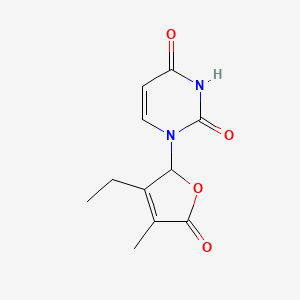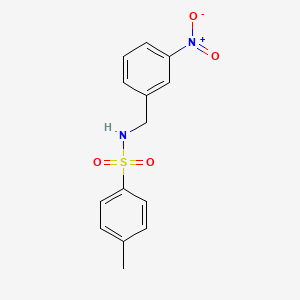![molecular formula C18H20ClNOS B12809513 3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol CAS No. 69751-29-7](/img/structure/B12809513.png)
3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 199218 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its specific interactions at the molecular level, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 199218 involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The synthetic route typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to facilitate the formation of NSC 199218.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of NSC 199218 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Batch or Continuous Processing: Depending on the demand, the production can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
NSC 199218 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents.
Common Reagents and Conditions
The reactions involving NSC 199218 typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon or platinum are used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
NSC 199218 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: In biological research, NSC 199218 is used to study cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications and is studied for its effects on different biological targets.
Industry: NSC 199218 is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of NSC 199218 involves its interaction with specific molecular targets. It binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in its mechanism of action include:
Molecular Binding: NSC 199218 binds to specific proteins or enzymes, altering their function.
Signal Transduction: The binding of NSC 199218 can trigger a cascade of signaling events within the cell, leading to changes in cellular behavior.
Comparison with Similar Compounds
NSC 199218 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 199219 and NSC 199220 share structural similarities with NSC 199218.
Uniqueness: NSC 199218 is unique in its specific binding affinity and the range of biological effects it can induce, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
69751-29-7 |
|---|---|
Molecular Formula |
C18H20ClNOS |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
3-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol |
InChI |
InChI=1S/C18H20ClNOS/c1-20(2)11-5-10-18(21)14-6-3-4-7-16(14)22-17-12-13(19)8-9-15(17)18/h3-4,6-9,12,21H,5,10-11H2,1-2H3 |
InChI Key |
NVKBCYCHADJRMM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1(C2=C(C=C(C=C2)Cl)SC3=CC=CC=C31)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


